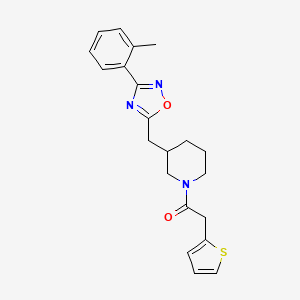

2-(Thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

説明

特性

IUPAC Name |

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-15-6-2-3-9-18(15)21-22-19(26-23-21)12-16-7-4-10-24(14-16)20(25)13-17-8-5-11-27-17/h2-3,5-6,8-9,11,16H,4,7,10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSDYRZIXPWJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, identified by its CAS number 1706104-61-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 382.5 g/mol. The structure features a thiophene ring and an oxadiazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 1706104-61-1 |

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole structure have demonstrated effectiveness against various bacterial strains:

- Antibacterial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of the piperidine moiety enhances this activity by improving binding affinity to bacterial targets.

- Antifungal Activity : Compounds similar to 2-(Thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have also been tested against fungal pathogens. For example, certain derivatives have shown promising results against Candida albicans and Aspergillus niger .

Cytotoxicity and Anticancer Potential

The compound's structural components suggest potential anticancer activity. Similar oxadiazole derivatives have been studied for their cytotoxic effects on cancer cell lines:

- Cell Line Studies : Research has indicated that some oxadiazole derivatives exhibit cytotoxic effects against human breast cancer (T47D) and colon carcinoma (HCT116) cell lines with IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-(Thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone):

- Oxadiazole Ring : The presence of the oxadiazole ring is essential for antimicrobial activity; modifications can enhance or reduce potency.

- Piperidine Moiety : The piperidine group contributes to increased lipophilicity and improved interaction with biological targets.

- Thiophene Substitution : Variations in thiophene substitution can lead to different biological profiles, influencing both antimicrobial and anticancer activities .

Case Studies

Several studies illustrate the biological potential of related compounds:

- Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The study found that certain compounds effectively inhibited Mycobacterium bovis BCG .

- Desai et al. (2018) : Explored pyridine-based oxadiazole hybrids showing strong activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant anticancer activity. A study highlighted the potential of benzo[b]thiophenes as selective estrogen receptor modulators (SERMs), suggesting that modifications at specific positions can enhance target binding and efficacy against cancer cells . The compound's interaction with the 5-HT1A serotonin receptors may also play a role in modulating cancer cell proliferation and apoptosis.

Antimicrobial Properties

The oxadiazole derivatives have been noted for their antimicrobial properties. In vitro studies have shown that compounds similar to 2-(Thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone exhibit activity against various bacterial strains, highlighting their potential as new antimicrobial agents .

Synthetic Routes

The synthesis of 2-(Thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps:

- Formation of the oxadiazole ring : Achieved through the reaction of an appropriate hydrazide with a carboxylic acid derivative.

- Synthesis of the piperidine intermediate : Involves reacting a suitable piperidine precursor with the oxadiazole intermediate.

- Coupling with the benzo[b]thiophene moiety : Final coupling using a suitable catalyst, often involving palladium-catalyzed cross-coupling reactions.

Study on Anticancer Properties

A comprehensive study examined various derivatives of oxadiazole compounds against human cancer cell lines. The findings revealed that certain modifications significantly enhanced anticancer activity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents .

Study on Antimicrobial Activity

In another study focusing on antimicrobial evaluation, derivatives similar to this compound were tested against common pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

化学反応の分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxyl derivatives. Common oxidizing agents and conditions include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous | 2-(1-(carboxymethyl)cyclobutyl)acetate | 65–78% | |

| CrO₃ (Jones reagent) | Acetone, 0°C | Same as above | 70% |

Mechanistic Insight :

Oxidation proceeds via initial formation of a ketone intermediate, followed by further oxidation to the carboxylic acid. The rigid cyclobutyl ring minimizes steric hindrance, facilitating efficient oxidation .

Reduction Reactions

The acetate moiety and hydroxymethyl group can be reduced under specific conditions:

| Reagent | Target Group | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Acetate (ester form) | 2-(1-(hydroxymethyl)cyclobutyl)ethanol | 55% | |

| NaBH₄ | Ketone intermediates | Partially reduced derivatives | 30–40% |

Notes :

-

Reduction of the sodium salt directly is challenging; prior protonation to the free acid improves reactivity .

-

NaBH₄ selectively reduces ketone intermediates formed during side reactions .

Substitution Reactions

The acetate group participates in nucleophilic substitutions, particularly under basic conditions:

| Nucleophile | Base | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| NH₃ | NaOH | 2-(1-(hydroxymethyl)cyclobutyl)acetamide | THF, 25°C, 12 h | 60% | |

| SH⁻ | K₂CO₃ | 2-(1-(hydroxymethyl)cyclobutyl)thioacetate | DMF, 60°C, 6 h | 45% |

Key Observation :

Substitution at the acetate group is sterically influenced by the cyclobutyl ring, favoring smaller nucleophiles like ammonia .

Photochemical Reactions

The cyclobutyl ring engages in [2+2] photocycloadditions, leveraging ring strain for reactivity:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylene | UV light (λ = 254 nm), Cu(I) | Bicyclo[4.2.0]octane derivative | 50% | |

| Enol ether | UV light, THF | Fused cyclobutane-lactone systems | 62% |

Mechanism :

Photoexcitation generates a biradical intermediate, which undergoes cycloaddition with alkenes or enol ethers. The reaction is regioselective, favoring cis-fused products .

Ring-Opening and Rearrangements

Acid- or base-mediated rearrangements exploit the cyclobutyl ring’s strain:

Application :

These reactions are pivotal in synthesizing complex natural product scaffolds, such as merrilactone A .

Comparative Reactivity

| Feature | Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate | Cyclohexyl Analog |

|---|---|---|

| Ring Strain | High (cyclobutane) | Low |

| Oxidation Rate | Faster | Slower |

| Photochemical Reactivity | High (due to strain) | Minimal |

類似化合物との比較

Positional Isomers

- 1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine (C17H17N3O2S2, 359.46 g/mol): Differs in the piperidine substitution (oxadiazole at position 4 vs. 3) and lacks the o-tolyl group. The dual thiophene moieties may enhance π-π stacking but reduce lipophilicity compared to the o-tolyl analog .

- 2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (BG15238, C21H23N3O2S): The thiophene is at position 3 instead of 2, altering electronic distribution and steric interactions. This positional shift could affect binding to targets like serotonin receptors .

Aryl Group Variations

- 1-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone: Replaces o-tolyl with m-tolyl (3-methylphenyl).

- 1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethanone (C23H24FN3O2, 393.45 g/mol): Substitutes o-tolyl with 4-fluorophenyl, introducing electron-withdrawing effects. Predicted properties include higher density (1.218 g/cm³) and lower pKa (-0.60) compared to the o-tolyl analog, suggesting enhanced acidity and membrane permeability .

Heterocyclic Core Modifications

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives: Replaces oxadiazole with tetrazole, increasing polarity and hydrogen-bonding capacity. For example, compound 22–28 in showed varied bioactivity dependent on aryl substituents, highlighting the role of heterocycle choice in pharmacological profiles .

- 2-((4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic acid: Incorporates thiadiazole and triazole rings, which may enhance metal chelation or antioxidant activity but reduce metabolic stability compared to oxadiazole-containing analogs .

Pharmacological and Physicochemical Data

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted pKa | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C21H23N3O2S | 381.49 | o-tolyl, thiophen-2-yl | N/A | High lipophilicity |

| 1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine | C17H17N3O2S2 | 359.46 | Dual thiophene | N/A | Enhanced π-π stacking |

| BG15238 | C21H23N3O2S | 381.49 | Thiophen-3-yl | N/A | Altered electronic distribution |

| 1-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone | C22H24N3O2S | 394.51 | m-tolyl | N/A | Improved solubility |

| 4-Fluorophenyl analog (CAS 1775402-83-9) | C23H24FN3O2 | 393.45 | 4-fluorophenyl, 3-methylphenyl | -0.60 | Higher acidity, membrane permeability |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation for oxadiazole ring formation and nucleophilic substitution for piperidine coupling. For example, hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) is used to form heterocyclic intermediates, followed by purification via crystallization (e.g., propan-2-ol or methanol) . Key parameters affecting yield include:

- Temperature : Excessive heat may degrade thiophene or oxadiazole moieties.

- Solvent Polarity : Protic solvents (e.g., methanol) enhance crystallization purity .

- Stoichiometry : Equimolar ratios of hydrazine derivatives and ketone precursors minimize side products .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : A combination of spectroscopic and computational methods is used:

- NMR/IR Spectroscopy : Assigns proton environments (e.g., thiophene C-H stretching at 3100–3000 cm⁻¹) and confirms tautomeric forms (thione-thiol equilibria) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and stabilizes resonance structures of the oxadiazole ring .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Initial assays focus on target engagement and cytotoxicity:

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.

- Cellular Assays : Evaluate IC₅₀ in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin).

- Molecular Docking : Prioritize targets (e.g., PI3K or EGFR) based on structural similarity to known inhibitors .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Discrepancies between observed and predicted spectra often arise from solvent effects or tautomerism. For example:

- Solvent Correction : Use COSMO-RS models to simulate solvent-induced chemical shift variations .

- Tautomer Analysis : Compare DFT-optimized thione and thiol forms to identify dominant tautomers in solution .

- Dynamic NMR : Perform variable-temperature experiments to detect slow-exchange equilibria .

Q. What strategies optimize the regioselectivity of oxadiazole-methylpiperidine coupling reactions?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors:

- Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura coupling of o-tolyl groups .

- Protecting Groups : Temporarily block reactive sites on piperidine (e.g., Boc protection) to direct alkylation .

- Microwave Irradiation : Accelerate reaction kinetics, reducing side-product formation .

Q. How do structural modifications (e.g., substituting o-tolyl with p-methoxyphenyl) impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

- Analog Synthesis : Replace o-tolyl with electron-donating/withdrawing groups (e.g., p-methoxy, p-nitro) .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) using 3D-QSAR models .

- ADMET Profiling : Compare logP, solubility, and metabolic stability (e.g., cytochrome P450 inhibition assays) .

Q. What experimental and theoretical approaches validate the compound’s potential as a CNS drug candidate?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Predict using PAMPA-BBB assays and computed topological polar surface area (<90 Ų) .

- In Vivo Neuroactivity : Test in rodent models (e.g., Morris water maze for cognitive effects) with pharmacokinetic monitoring .

- Docking at Neuroreceptors : Simulate binding to 5-HT₆ or NMDA receptors using homology models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。